molecular formula C21H18N2O3S B12753027 Azetidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy- CAS No. 141389-00-6

Azetidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-

Cat. No.: B12753027
CAS No.: 141389-00-6
M. Wt: 378.4 g/mol
InChI Key: OYWLTBJAIQXPSY-UHFFFAOYSA-N
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Description

Azetidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy- is a complex organic compound with a unique structure that combines azetidine and thienoindolizin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy- typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, transition metal catalysts, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Azetidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Azetidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Azetidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Azetidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

141389-00-6

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

9-(3-methoxyazetidine-1-carbonyl)-7-phenyl-4H-thieno[2,3-a]indolizin-6-one

InChI

InChI=1S/C21H18N2O3S/c1-26-15-11-22(12-15)20(24)17-9-16(13-5-3-2-4-6-13)21(25)23-10-14-7-8-27-19(14)18(17)23/h2-9,15H,10-12H2,1H3

InChI Key

OYWLTBJAIQXPSY-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C(=O)C2=C3C4=C(CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4

Origin of Product

United States

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